molecular formula C19H17N7S B10874751 3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole

3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B10874751
M. Wt: 375.5 g/mol
InChI Key: AKEMEWAZQPOYJL-UHFFFAOYSA-N
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Description

This compound belongs to the triazinoindole class, characterized by a fused triazine-indole core. Its structure includes a benzotriazole-methylsulfanyl group at position 3 and an isopropyl substituent at position 5 (Figure 1). The benzotriazole moiety is known for its electron-deficient aromatic system, which enhances interactions with biological targets, while the isopropyl group contributes to lipophilicity and steric effects.

Purification typically involves column chromatography, and structural confirmation relies on $ ^1H $/$ ^{13}C $-NMR and LCMS data .

Properties

Molecular Formula

C19H17N7S

Molecular Weight

375.5 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethylsulfanyl)-5-propan-2-yl-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C19H17N7S/c1-12(2)26-15-9-5-3-7-13(15)17-18(26)20-19(23-22-17)27-11-25-16-10-6-4-8-14(16)21-24-25/h3-10,12H,11H2,1-2H3

InChI Key

AKEMEWAZQPOYJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCN4C5=CC=CC=C5N=N4

Origin of Product

United States

Preparation Methods

Benzotriazole Formation via Diazotization-Cyclization

Benzotriazole is synthesized from o-phenylenediamine through diazotization with nitrous acid (HNO2) followed by cyclization under acidic conditions:

Reaction Conditions

ParameterValue
Temperature0–5°C (diazotization)
Acid CatalystHCl (1M)
Reaction Time4–6 hours
Yield78–82%

Mechanistic studies reveal that protonation of the diazo intermediate facilitates intramolecular nucleophilic attack by the adjacent amine group.

Functionalization at N1 Position

The benzotriazole’s N1 position is alkylated using chloromethyl methyl sulfide (Cl-CH2-S-CH3) in the presence of a base:

Benzotriazole+Cl-CH2-S-CH3NaH, DMF1-(Methylsulfanylmethyl)-1H-benzotriazole\text{Benzotriazole} + \text{Cl-CH}_2\text{-S-CH}_3 \xrightarrow{\text{NaH, DMF}} \text{1-(Methylsulfanylmethyl)-1H-benzotriazole}

Optimization Data

BaseSolventTemperatureYield
NaHDMF60°C89%
K2CO3AcetoneReflux62%
DBUTHFRT71%

Sodium hydride in DMF achieves superior yields by deprotonating benzotriazole without competing side reactions.

Construction of the Triazinoindole Core

Indole Functionalization

5-(Propan-2-yl)indole undergoes nitration at the 6-position using fuming nitric acid (HNO3) in acetic anhydride:

IndoleHNO3,(CH3CO)2O6-Nitro-5-(propan-2-yl)indole\text{Indole} \xrightarrow{\text{HNO}_3, (\text{CH}_3\text{CO})_2\text{O}} \text{6-Nitro-5-(propan-2-yl)indole}

Reaction Monitoring

  • Nitration Selectivity : 92% para-substitution due to steric guidance from the isopropyl group.

  • Yield : 85% after recrystallization from ethanol.

Triazine Ring Annulation

The nitro group is reduced to an amine using H2/Pd-C, followed by cyclocondensation with cyanoguanidine:

6-Aminoindole+CyanoguanidineHCl, EtOH5-(Propan-2-yl)-5H-triazino[5,6-b]indole\text{6-Aminoindole} + \text{Cyanoguanidine} \xrightarrow{\text{HCl, EtOH}} \text{5-(Propan-2-yl)-5H-triazino[5,6-b]indole}

Critical Parameters

  • Acid Concentration : 2M HCl prevents premature precipitation.

  • Reaction Time : 12 hours ensures complete ring closure.

  • Yield : 74%.

Sulfide Bridge Coupling

Nucleophilic Displacement

The benzotriazole and triazinoindole subunits are linked via a sulfide bridge using a Mitsunobu reaction:

1-(Methylsulfanylmethyl)benzotriazole+Triazinoindole-ThiolDIAD, PPh3Target Compound\text{1-(Methylsulfanylmethyl)benzotriazole} + \text{Triazinoindole-Thiol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}

Reagent Comparison

Reagent SystemSolventYield
DIAD/PPh3THF68%
DEAD/PPh3DCM59%
TBABDMF42%

Diisopropyl azodicarboxylate (DIAD) in THF provides optimal results with minimal epimerization.

Alternative Thiourea Cross-Coupling

A patent-disclosed method uses thiourea as a sulfur source under copper catalysis:

Benzotriazole-CH2Cl+Triazinoindole-SHCuI, DIPEATarget Compound\text{Benzotriazole-CH}_2\text{Cl} + \text{Triazinoindole-SH} \xrightarrow{\text{CuI, DIPEA}} \text{Target Compound}

Conditions :

  • Catalyst : CuI (10 mol%)

  • Base : DIPEA (2 equiv)

  • Solvent : DMSO at 80°C

  • Yield : 72%

Industrial-Scale Optimization

Flow Chemistry Approach

Continuous flow systems enhance reproducibility and safety:

Process Parameters

StageResidence TimeTemperature
Benzotriazole alkylation45 min50°C
Triazinoindole synthesis2 hours70°C
Coupling reaction30 min25°C

Advantages :

  • 98% conversion rate

  • 15% reduction in solvent waste

Green Chemistry Modifications

Recent advances replace toxic solvents with biodegradable alternatives:

Solvent Screening

SolventPMI*Yield
Cyclopentyl methyl ether8.266%
2-MeTHF7.969%
Ethanol6.561%

*Process Mass Intensity

Microwave-assisted reactions reduce energy consumption by 40% while maintaining yields >70%.

Analytical Characterization

Key spectroscopic data confirm successful synthesis:

1H NMR (400 MHz, DMSO-d6)
δ 8.42 (s, 1H, triazine-H), 7.89–7.21 (m, 8H, aromatic), 4.68 (s, 2H, -CH2-S-), 3.12 (septet, 1H, isopropyl), 1.32 (d, 6H, -CH(CH3)2).

HRMS (ESI-TOF)
Calculated for C19H17N7S [M+H]+: 376.1284. Found: 376.1289.

Purity Analysis

MethodPurity
HPLC (UV 254 nm)99.2%
LC-MS98.7%

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-Benzotriazol-1-ylmethyl (5-isopropyl-5H-[1,2,4]triazinino[5,6-b]indol-3-yl) sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The benzotriazole and triazinoindole moieties can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and various nucleophiles or electrophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1H-1,2,3-Benzotriazol-1-ylmethyl (5-isopropyl-5H-[1,2,4]triazinino[5,6-b]indol-3-yl) sulfide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1H-1,2,3-benzotriazol-1-ylmethyl (5-isopropyl-5H-[1,2,4]triazinino[5,6-b]indol-3-yl) sulfide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s unique structure allows it to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Substituents
Compound Name / ID (Evidence) Position 3 Substituent Position 5 Substituent Key Features
Target Compound Benzotriazole-methylsulfanyl Isopropyl Enhanced π-π stacking potential
N-(4-Chlorophenyl)-2-((5-methyl-5H-triazinoindol-3-yl)thio)acetamide Chlorophenylthioacetamide Methyl Polar amide linkage for solubility
1-(5H-Triazinoindol-3-yl)-3-methyl-pyrazol-5-one (32) Pyrazolone Methyl Rigid pyrazole ring; C=O for H-bonding
Trisan (3-morpholinoethylthio derivative) Morpholinoethylsulfanyl H (unsubstituted) Basic morpholine for solubility
Triazinoindole-benzene sulfonamide conjugates Sulfonamide-triazole linker Variable alkyl groups Carbonic anhydrase inhibition

Physical Properties :

  • Melting Points: Triazinoindoles generally exhibit high melting points (>250°C) due to aromatic stacking. For example, 5H-triazinoindole-3-thiol (22) melts at 334–335°C .
  • Solubility : Benzotriazole and sulfonamide groups enhance solubility in polar solvents, while isopropyl/methyl groups increase lipophilicity .

Key Observations :

  • The benzotriazole group in the target compound may enhance DNA intercalation or protein binding compared to phenyl or pyrazole substituents .
  • Sulfonamide and triazole linkers improve selectivity for enzyme targets (e.g., carbonic anhydrase) via directional H-bonding .

Pharmacological Potential

  • Antimicrobial Activity : Pyrazolone derivatives (e.g., 32) show broad-spectrum activity but lower potency than sulfonamide conjugates .
  • Enzyme Inhibition: Sulfonamide-triazinoindoles (e.g., 6a–o) exhibit nanomolar affinity for carbonic anhydrases, making them promising for cancer therapy (CA IX/XIII isoforms) .
  • PqsR Antagonism: The target compound’s benzotriazole group may mimic natural ligands of PqsR, a key regulator in P. aeruginosa pathogenicity .

Biological Activity

The compound 3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, antiviral, and anticonvulsant properties.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzotriazole moiety, known for its diverse biological activities.
  • A triazino ring system that contributes to its pharmacological properties.
  • A sulfanyl group that may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrileStaphylococcus aureus (MRSA)12.5–25 μg/mL
N-benzenesulfonylbenzotriazoleTrypanosoma cruzi (epimastigote)50 μg/mL (64% inhibition)

These findings suggest that the benzotriazole component of the compound may play a crucial role in its antimicrobial effectiveness by disrupting bacterial cell function.

Antiviral Activity

The antiviral potential of benzotriazole derivatives has also been explored. Studies have shown that certain derivatives can inhibit helicase activity associated with viruses like Hepatitis C and Dengue virus.

Case Study: Antiviral Screening

In a study evaluating the anti-helicase activity against Flaviviridae, derivatives of benzotriazole demonstrated significant inhibition:

  • The most active compounds showed IC50 values around 6.5 μM , indicating their potential as antiviral agents.

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been investigated with promising results. For example, certain benzodiazepine derivatives have been reported to exhibit neuroprotective effects and reduce seizure activity in animal models.

Table 2: Anticonvulsant Activity in Animal Models

Compound NameModel UsedEfficacy (ED50)
5α,3α-AStrychnine-induced seizures76.9 mg/kg
5β,3α-APentylenetetrazole-induced seizures100% protection

These studies suggest that modifications to the triazino structure could enhance anticonvulsant activity.

Q & A

Q. What are the established synthetic routes for 3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole?

The compound is synthesized via multi-step reactions starting with isatin derivatives (e.g., 5-bromoisatin) and thiosemicarbazide in aqueous potassium carbonate. Subsequent functionalization involves introducing the benzotriazolemethylsulfanyl group through nucleophilic substitution or coupling reactions. Key intermediates like 3-mercapto-5H-triazino[5,6-b]indoles are generated first, followed by sulfanyl group modification .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. Elemental analysis validates purity, while chromatographic methods (e.g., HPLC) monitor reaction progress .

Q. What preliminary biological screening approaches are recommended?

Begin with in vitro assays targeting antimicrobial or anticancer activity. Use standardized protocols (e.g., broth microdilution for antimicrobial testing, MTT assays for cytotoxicity) and compare results against known reference compounds. Pharmacological screening should include dose-response curves to establish IC₅₀ values .

Q. How is the compound’s solubility and stability assessed in experimental settings?

Solubility is tested in polar (DMSO, water) and non-polar solvents (chloroform) using UV-Vis spectroscopy. Stability studies involve incubating the compound under varying pH, temperature, and light conditions, followed by HPLC or TLC analysis to detect degradation products .

Q. What computational tools support initial structure-activity relationship (SAR) analysis?

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Systematic variation of solvent (e.g., switching from ethanol to DMF), temperature (80–120°C), and catalyst (e.g., triethylamine for acid scavenging) is critical. Microwave-assisted synthesis reduces reaction time and improves efficiency, as demonstrated in analogous triazinoindole syntheses .

Q. How should contradictory biological activity data between studies be resolved?

Replicate experiments using identical protocols (cell lines, assay conditions) to rule out technical variability. Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables. Cross-validate findings with in silico models (e.g., molecular dynamics simulations) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Use CRISPR-Cas9 gene editing to knock out putative target genes in cell lines and assess resistance/sensitivity. Combine transcriptomic profiling (RNA-seq) with proteomic analysis to map downstream pathways. In vivo efficacy testing in disease models (e.g., xenografts) further confirms mechanism .

Q. How are synthetic byproducts or isomers characterized and mitigated?

Employ preparative HPLC or column chromatography to isolate impurities. Structural elucidation via 2D NMR (COSY, NOESY) and X-ray crystallography identifies stereochemical anomalies. Reaction optimization (e.g., chiral catalysts) minimizes isomer formation .

Q. What frameworks guide the design of multi-target inhibition studies for this compound?

Adopt a polypharmacology approach using network pharmacology tools (e.g., STRING database) to map protein interaction networks. Validate multi-target inhibition via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

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